molecular formula C9H14BrN3 B12644879 2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B12644879
M. Wt: 244.13 g/mol
InChI Key: MTOGDJGCKAWDQF-UHFFFAOYSA-N
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Description

2-Bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-methylpyridine with suitable reagents to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The imidazole and pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: A precursor in the synthesis of the target compound.

    Imidazo[1,2-a]pyridine: A structurally related compound with similar applications in medicinal chemistry.

    Pyridinylimidazole: Another related compound used as a kinase inhibitor.

Uniqueness

2-Bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

2-bromo-4-propan-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C9H14BrN3/c1-5(2)7-8-6(3-4-11-7)12-9(10)13-8/h5,7,11H,3-4H2,1-2H3,(H,12,13)

InChI Key

MTOGDJGCKAWDQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(CCN1)NC(=N2)Br

Origin of Product

United States

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